molecular formula C12H15N3O6 B020659 Triethyl 1,3,5-triazine-2,4,6-tricarboxylate CAS No. 898-22-6

Triethyl 1,3,5-triazine-2,4,6-tricarboxylate

Cat. No. B020659
CAS RN: 898-22-6
M. Wt: 297.26 g/mol
InChI Key: LKNPNZKIOSOWES-UHFFFAOYSA-N
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Patent
US06559303B1

Procedure details

Hydrogen chloride gas was bubbled through neat ethylcyanoformate (0.997 ml, 10.1 mmol) until the solution became a white solid, approximately 2 hours. The solid was partitioned between CH2Cl2 and water. The CH2Cl2 layer was collected dried (MgSO4) and concentrated to a white solid. The product was crystallized from hot absolute ethanol to give the title compound (m. p. 169-170° C.). 1H NMR (CDCl3) δ1.42 (t, 9H, 3× CH3), 4.50 (q, 6H, 3× CH2). 13C NMR (DMSO) δ14.06 (CH3), 64.02 (CH2), 161.27 (CO), 166.86 (Triazine Ar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.997 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]([C:7]#[N:8])=[O:6])[CH3:3]>>[CH2:2]([O:4][C:5]([C:7]1[N:8]=[C:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])[N:8]=[C:7]([C:5]([O:4][CH2:2][CH3:3])=[O:6])[N:8]=1)=[O:6])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.997 mL
Type
reactant
Smiles
C(C)OC(=O)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white solid, approximately 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solid was partitioned between CH2Cl2 and water
CUSTOM
Type
CUSTOM
Details
The CH2Cl2 layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a white solid
CUSTOM
Type
CUSTOM
Details
The product was crystallized from hot absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=NC(=NC(=N1)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.